![molecular formula C22H25NO4 B2631467 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid CAS No. 1704026-58-3](/img/structure/B2631467.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid”, also known as Fmoc-L-Leu-OH, is an amino acid derivative used in peptide chemistry . It is one of the novel PPARγ ligands that can activate PPARγ in different ways, reducing osteoclasts differentiation, and thus are better therapeutic targets in diabetes than traditional antidiabetic drugs .

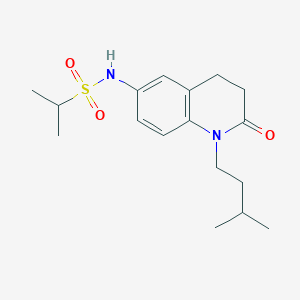

Molecular Structure Analysis

The molecular structure of this compound is characterized by an empirical formula of C21H23NO4 and a molecular weight of 353.41 . The SMILES string representation is O=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 353.41 and a solid form . The compound is represented by the SMILES string O=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 .Aplicaciones Científicas De Investigación

Synthesis and Preparation for Solid-Phase Syntheses

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid, also known as Fmoc-amino acid, is utilized in the preparation of N-Fmoc-protected β2-homoamino acids. This process is critical for the large-scale preparation of Fmoc-β2hXaa-OH, which is used in solid-phase syntheses of β-peptides. The preparation involves a diastereoselective amidomethylation step, followed by the removal of the chiral auxiliary and an N-Cbz/N-Fmoc protective-group exchange, demonstrating the chemical's pivotal role in peptide synthesis and preparation (Šebesta & Seebach, 2003).

Homologation and Synthesis of β-Amino Acids

The compound is integral in the Arndt-Eistert synthesis, where it starts from commercially available N-Fmoc-protected α-amino acids. This process leads to the production of enantiomerically pure N-Fmoc-protected β-amino acids in a straightforward and high-yielding two-step procedure, further emphasizing its role in the synthesis of complex amino acid structures (Ellmerer-Müller et al., 1998).

Self-Assembled Structures and Nanotechnology

Fmoc-amino acids exhibit self-assembling properties, forming various structures under different conditions. For instance, Fmoc-modified aliphatic amino acids form self-assembled structures like fibers, tubes, and flower-like morphologies at varying temperatures and concentrations. These self-assemblies have potential applications in the design of novel architectures for material science and nanotechnology, highlighting the compound's importance in the field of self-assembly and nanostructured materials (Gour et al., 2021).

Carbon Nanotube Dispersion and Enzymatic Activation

The compound is used as a surfactant for carbon nanotubes. It is part of a novel approach where N-Fluorenyl-9-methoxycarbonyl-protected amino acids are converted into enzymatically activated surfactants. This innovative method allows for the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, demonstrating the compound's utility in nanotechnology and material sciences (Cousins et al., 2009).

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(2)12-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMPALGRAOMNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2631384.png)

![2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2631385.png)

![9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631397.png)

![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2631401.png)

![2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2631402.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)

![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2631407.png)